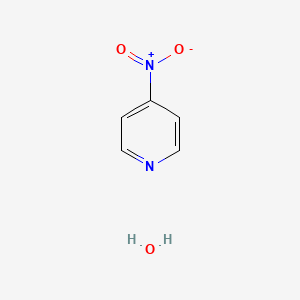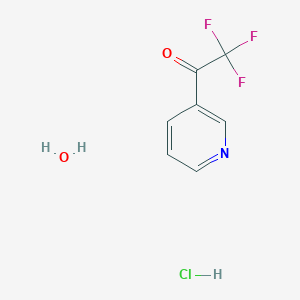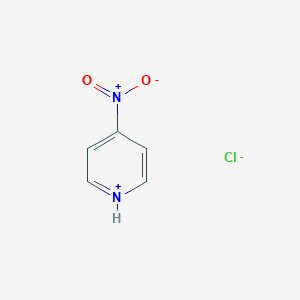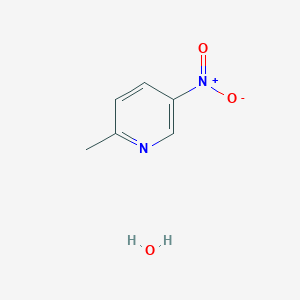
4-Nitropyridine hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitropyridine hydrate is a chemical compound with the molecular formula C5H4N2O2·H2O. It is a derivative of pyridine, where a nitro group is attached to the fourth position of the pyridine ring. This compound is of significant interest due to its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Nitropyridine hydrate can be synthesized through the nitration of pyridine N-oxide. The process involves two main steps:
Nitration: Pyridine N-oxide is treated with a mixture of fuming nitric acid and concentrated sulfuric acid to yield 4-nitropyridine N-oxide.
Reduction: The 4-nitropyridine N-oxide is then reduced using phosphorus trichloride to produce 4-nitropyridine.
Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out using continuous flow methodologies. This approach minimizes the accumulation of highly energetic and potentially explosive nitration products, ensuring safer scale-up and higher selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitropyridine hydrate undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Palladium on carbon and hydrazine hydrate are commonly used for the reduction of the nitro group.
Substitution: Nucleophilic reagents such as ammonia and amines are used for substitution reactions.
Major Products Formed:
Reduction: The major product is 4-aminopyridine.
Substitution: Various substituted pyridines, depending on the nucleophile used.
Applications De Recherche Scientifique
4-Nitropyridine hydrate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyridine derivatives.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of materials with specific properties, such as dyes and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-nitropyridine hydrate involves its ability to undergo various chemical transformations. The nitro group can participate in electron-withdrawing effects, influencing the reactivity of the pyridine ring. This makes it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
3-Nitropyridine: Similar to 4-nitropyridine but with the nitro group at the third position.
4-Aminopyridine: The reduced form of 4-nitropyridine.
Uniqueness: 4-Nitropyridine hydrate is unique due to its specific position of the nitro group, which influences its reactivity and applications. Its ability to undergo selective reduction and substitution reactions makes it a valuable intermediate in various chemical processes .
Propriétés
IUPAC Name |
4-nitropyridine;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2.H2O/c8-7(9)5-1-3-6-4-2-5;/h1-4H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRHVFAYUIVZON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1[N+](=O)[O-].O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B8025708.png)











![2-{[(2E)-3-Nitroprop-2-EN-1-YL]oxy}oxane](/img/structure/B8025800.png)

